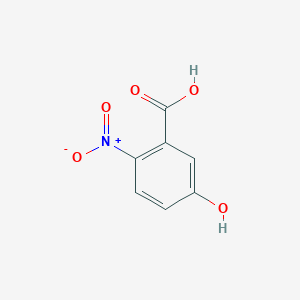

5-Hydroxy-2-nitrobenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-hydroxy-2-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO5/c9-4-1-2-6(8(12)13)5(3-4)7(10)11/h1-3,9H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUHKQTKKZAXSMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20209856 | |

| Record name | Benzoic acid, 5-hydroxy-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20209856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

610-37-7 | |

| Record name | 5-Hydroxy-2-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=610-37-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 5-hydroxy-2-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000610377 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 5-hydroxy-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20209856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Hydroxy-2-nitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Hydroxy-2-nitrobenzoic acid (CAS 610-37-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxy-2-nitrobenzoic acid, with the CAS Registry Number 610-37-7, is a substituted aromatic carboxylic acid. Its chemical structure, featuring a hydroxyl, a nitro, and a carboxylic acid group on a benzene ring, makes it a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.[1] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and known biological activities of this compound, with a focus on presenting quantitative data in a structured format, detailing experimental protocols, and visualizing key processes.

Physicochemical Properties

This compound typically appears as a yellow crystalline solid.[1] It is soluble in polar solvents such as water and alcohols, with lower solubility in non-polar solvents.[1] The presence of the hydroxyl and nitro groups influences its acidity.[1]

Table 1: Physicochemical Data of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₅NO₅ | [2][3] |

| Molecular Weight | 183.12 g/mol | [2][3] |

| Melting Point | 170-171 °C | [3] |

| Boiling Point (Predicted) | 455.0 ± 40.0 °C | [3] |

| Density (Predicted) | 1.631 g/cm³ | [3] |

| pKa (Predicted) | 2.06 ± 0.25 | |

| Appearance | Yellow crystalline solid | [1] |

| Solubility | Soluble in water and alcohols | [1] |

Spectroscopic Data

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with their chemical shifts influenced by the electron-withdrawing nitro group and the electron-donating hydroxyl group. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm).

-

¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carboxyl carbon will resonate at a downfield position (around 165-175 ppm). The chemical shifts of the aromatic carbons will be influenced by the positions of the substituents.

2.2. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to exhibit characteristic absorption bands for the functional groups present:

-

O-H stretch (hydroxyl): A broad band in the region of 3200-3600 cm⁻¹.

-

O-H stretch (carboxylic acid): A very broad band from 2500-3300 cm⁻¹.

-

C=O stretch (carboxylic acid): A strong, sharp peak around 1700-1725 cm⁻¹.

-

N-O stretch (nitro group): Two strong bands around 1500-1550 cm⁻¹ (asymmetric) and 1300-1350 cm⁻¹ (symmetric).

-

C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

2.3. Mass Spectrometry (MS) (Predicted)

The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 183. Key fragmentation patterns would likely involve the loss of the hydroxyl group (-17 amu), the carboxyl group (-45 amu), and the nitro group (-46 amu).

Synthesis

A common method for the synthesis of this compound is through the hydrolysis of 5-chloro-2-nitrobenzoic acid.

3.1. Experimental Protocol: Synthesis from 5-chloro-2-nitrobenzoic acid [2]

-

Reactants:

-

5-chloro-2-nitrobenzoic acid (1 equivalent)

-

15% aqueous sodium hydroxide solution

-

Dilute hydrochloric acid

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve 5-chloro-2-nitrobenzoic acid in a 15% aqueous sodium hydroxide solution.

-

Reflux the reaction mixture for 72 hours under a nitrogen atmosphere.

-

After cooling, acidify the reaction mixture to a pH of 1.0 with dilute hydrochloric acid.

-

Extract the product with ethyl acetate.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield this compound.

-

-

Yield: Approximately 96.5%.[2]

3.2. Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Biological Activity

The biological activities of this compound are not extensively documented. However, there is a report of its inhibitory activity against a specific enzyme.

4.1. Enzyme Inhibition

This compound has been shown to inhibit the activity of wild type-bovine low molecular weight protein tyrosine phosphatase (LMW-PTP).[2][3] The inhibition constant for this interaction has been evaluated, suggesting a specific binding to the enzyme.[2] Protein tyrosine phosphatases are a group of enzymes that play crucial roles in cellular signaling pathways, and their inhibition is a target for the development of therapeutics for various diseases, including cancer and diabetes.

4.2. Potential Signaling Pathway Involvement

Given its inhibitory effect on a protein tyrosine phosphatase, this compound could potentially modulate signaling pathways regulated by this class of enzymes. PTPs are key regulators of pathways such as the MAPK/ERK pathway and the PI3K/Akt pathway, which are involved in cell proliferation, survival, and differentiation. Further research is needed to elucidate the specific signaling pathways affected by this compound.

Caption: Potential mechanism of action via enzyme inhibition.

Applications

Due to its chemical structure, this compound serves as a versatile intermediate in organic synthesis.[1] It is utilized in the production of more complex molecules, including various dyes and pharmaceutical compounds.[1] Its potential as a protein tyrosine phosphatase inhibitor suggests that it could be a lead compound for the development of novel therapeutics.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to use personal protective equipment, including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or under a fume hood. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable chemical compound with established utility in organic synthesis and emerging potential in the field of drug discovery due to its enzyme inhibitory activity. This technical guide has summarized its core physicochemical properties, provided a detailed synthesis protocol, and highlighted its known biological interactions. Further research into its spectroscopic characterization and biological mechanisms of action will undoubtedly expand its applications in science and industry.

References

3-Carboxy-4-nitrophenol synthesis pathways

An In-depth Technical Guide to the Synthesis of 3-Carboxy-4-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary synthesis pathways for 3-carboxy-4-nitrophenol, also known as 3-hydroxy-4-nitrobenzoic acid. The information presented is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document details experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic routes.

Core Synthesis Pathways

3-Carboxy-4-nitrophenol is a valuable intermediate in the synthesis of various organic molecules. The primary methods for its preparation involve the nitration of a substituted benzene ring. The following sections describe the most common and effective synthesis pathways.

Pathway 1: Direct Nitration of 3-Hydroxybenzoic Acid

The most direct route to 3-carboxy-4-nitrophenol is the electrophilic nitration of 3-hydroxybenzoic acid. This method utilizes a nitrating agent to introduce a nitro group onto the aromatic ring. The hydroxyl and carboxyl groups on the starting material direct the position of the incoming nitro group.

Experimental Protocol:

A common procedure for the nitration of 3-hydroxybenzoic acid involves the use of fuming nitric acid in a suitable solvent.[1]

-

Dissolution: Dissolve 50 g of m-hydroxybenzoic acid in 175 ml of hot nitrobenzene.

-

Cooling: Cool the solution to a temperature between 35-40°C.

-

Nitration: Slowly add a solution of 17 ml of fuming nitric acid in an equal volume of nitrobenzene to the cooled mixture with continuous stirring over a period of 4 hours.

-

Isolation: Filter the resulting product from the reaction mixture.

-

Washing: Wash the isolated solid with carbon tetrachloride.

-

Purification: Recrystallize the crude product from dilute alcohol to obtain pure 3-hydroxy-4-nitrobenzoic acid.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | m-Hydroxybenzoic Acid | [1] |

| Yield | 15% | [1] |

| Melting Point | 227-228°C | [1] |

Reaction Diagram:

Pathway 2: Nitration of m-Cresol followed by Oxidation

An alternative two-step pathway involves the nitration of m-cresol, followed by the oxidation of the methyl group to a carboxylic acid. This method can offer high yields and is suitable for large-scale industrial production.[2]

Experimental Protocol:

This process is typically carried out in two main stages:

Step 1: Nitration of m-Cresol

-

Reaction Setup: In a reactor, combine 108g (1mol) of m-cresol, a catalytic amount of metallic lithium (0.2-0.3mol), and 700-1000mL of sulfuric acid.

-

Nitration: While stirring at a controlled temperature (40-50°C), slowly add 350-500mL of concentrated nitric acid.

-

Reaction: After the addition is complete, continue the reaction for 2 hours.

-

Isolation: Isolate the intermediate product, 5-methyl-2-nitrophenol, by steam distillation.

Step 2: Oxidation of 5-Methyl-2-nitrophenol

-

Dissolution: Dissolve the obtained 5-methyl-2-nitrophenol in 1.7-2.1L of dehydrated alcohol in a reactor.

-

Oxidation: While maintaining the temperature at 55°C and a pressure of 1.2-1.5 MPa, add 2.0-2.5mol of hydrogen peroxide (H₂O₂) with stirring (40-60 rpm).

-

Reaction: Continue the reaction for 2 hours.

-

Workup: Remove the dehydrated alcohol and excess H₂O₂.

-

Purification: Use steam distillation to remove impurities, which will cause the yellow crystalline product, 3-hydroxy-4-nitrobenzoic acid, to precipitate.

-

Drying: Dry the final product.

Quantitative Data:

| Parameter | Value (Example 1) | Value (Example 2) | Value (Example 3) | Reference |

| Purity | 92.4% | 90.7% | 94.7% | [2] |

| Yield | 90.2% | 91.8% | 95.1% | [2] |

Reaction Workflow Diagram:

Pathway 3: Nitration using Cerium(IV) Ammonium Nitrate

A milder nitration method utilizes cerium(IV) ammonium nitrate (CAN) as the nitrating agent in an organic solvent. This approach can be advantageous for substrates sensitive to strong acids.

Experimental Protocol:

-

Dissolution: Dissolve 220mg (1.6mmol) of 3-hydroxybenzoic acid in acetonitrile.

-

Nitration: Slowly add 1.26g (2.3mmol) of cerium(IV) ammonium nitrate to the solution in portions.

-

Reaction: Stir the reaction mixture at room temperature overnight.

-

Quenching: Quench the reaction with water.

-

Extraction: Extract the product with ethyl acetate and combine the organic layers.

-

Drying and Concentration: Dry the organic phase and concentrate it under reduced pressure.

-

Purification: Purify the resulting solid product by column chromatography.[3]

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 3-Hydroxybenzoic Acid | [3] |

| Yield | 27% | [3] |

Reaction Diagram:

Biological Context: A Note on Nitrophenol Degradation

While specific signaling pathways involving 3-carboxy-4-nitrophenol are not extensively documented, the broader class of nitrophenols is known to undergo biodegradation by various microorganisms. These pathways are crucial for the environmental remediation of nitrophenolic compounds. A generalized pathway for the aerobic degradation of a para-nitrophenol is presented below. This typically involves an initial monooxygenase-catalyzed step to remove the nitro group, followed by ring cleavage and further metabolism.

Generalized Biodegradation Pathway of p-Nitrophenol:

References

physical and chemical properties of 5-Hydroxy-2-nitrobenzoic acid

An In-depth Technical Guide to 5-Hydroxy-2-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical, chemical, and biological properties of this compound (CAS RN: 610-37-7). The information is curated for professionals in research and drug development, with a focus on data clarity, experimental reproducibility, and visualization of key processes.

Core Properties of this compound

This compound is an organic compound featuring a benzene ring substituted with hydroxyl, nitro, and carboxylic acid groups.[1] This arrangement of functional groups gives the molecule unique reactivity, making it a valuable intermediate in the synthesis of pharmaceuticals and dyes.[1] It typically appears as a yellow crystalline solid.[2]

Physical and Chemical Data

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅NO₅ | [2][3][4][5][6] |

| Molecular Weight | 183.12 g/mol | [3][4][5][6][7] |

| Melting Point | 170-171 °C | [3][7] |

| Boiling Point | 455.0 ± 40.0 °C (Predicted) | [3][7] |

| Density | 1.631 g/cm³ | [3][7][8] |

| pKa | 2.06 ± 0.25 (Predicted) | [7] |

| Appearance | White to Yellow to Green powder/crystal | [7] |

| Solubility | Soluble in polar solvents like water and alcohols; less soluble in non-polar solvents.[2] | |

| Storage | Sealed in dry, room temperature conditions.[3][7] |

Spectral Data

Key spectral data for this compound are presented below.

| Spectrum Type | Key Peaks/Information | Source(s) |

| GC-MS | m/z Top Peak: 183, m/z 2nd Highest: 63, m/z 3rd Highest: 153 | [5] |

| FTIR | Instrument: Bruker Tensor 27 FT-IR, Technique: KBr | [5] |

| ATR-IR | Instrument: Bruker Tensor 27 FT-IR, Technique: ATR-Neat | [5] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound are crucial for its application in research and development. Below are protocols derived from cited literature.

Synthesis from 5-Chloro-2-nitrobenzoic Acid (Method 1)

This procedure outlines a synthesis route involving nucleophilic aromatic substitution.

-

Reactants : 5-chloro-2-nitrobenzoic acid (32.00 g, 0.159 mol), 15% aqueous sodium hydroxide solution.[3][4]

-

Procedure :

-

Dissolve 5-chloro-2-nitrobenzoic acid in the 15% aqueous sodium hydroxide solution.[3][4]

-

React the solution at reflux under a nitrogen atmosphere for 72 hours.[3][4]

-

After the reaction is complete, cool the solution and adjust the pH to 1.0 using dilute hydrochloric acid.[3][4]

-

Combine the ethyl acetate extracts and dry them over anhydrous sodium sulfate.[3][4]

-

Remove the solvent by distillation under reduced pressure to yield the final product.[3][4]

-

Caption: Workflow for the synthesis of this compound.

Synthesis from 5-Chloro-2-nitrobenzoic Acid (Method 2)

This alternative method utilizes dimethylsulfoxide as a solvent.

-

Reactants : 5-Chloro-2-nitrobenzoic acid (100 g), powdered potassium hydroxide (112 g), anhydrous alcohol (170 ml), dimethylsulfoxide (800 ml).[9]

-

Procedure :

-

Treat the 5-Chloro-2-nitrobenzoic acid in dimethylsulfoxide with powdered KOH while cooling.[9]

-

Add anhydrous alcohol and stir the mixture for 2 hours at 25°C, then leave it overnight.[9]

-

Maintain the mixture at 28°C for approximately 8 hours, then at 0°C overnight.[9]

-

Warm to room temperature and add 3.5 liters of water.[9]

-

Acidify the mixture with HCl, add 1 kg of NaCl, and extract with ethyl acetate.[9]

-

Wash the extract with water and dry it.[9]

-

Add a solution of 50 g KHCO₃ in 500 ml of water, dilute to 2 liters, and remove the ethyl acetate with a stream of nitrogen.[9]

-

Acidify the resulting solution and filter to obtain the product.[9]

-

-

Yield : 56 g.[9]

Biological Activity and Signaling Pathways

This compound has been identified as an inhibitor of wild type-bovine low Mr protein tyrosine phosphatase (PTP).[3] Protein tyrosine phosphatases are a group of enzymes that remove phosphate groups from phosphorylated tyrosine residues on proteins, playing a critical role in cell signaling. Inhibition of these enzymes can modulate various cellular processes.

The interaction can be described as a direct inhibition of the enzyme's catalytic activity.

References

- 1. nbinno.com [nbinno.com]

- 2. CAS 610-37-7: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound CAS#: 610-37-7 [m.chemicalbook.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. This compound | C7H5NO5 | CID 11882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 8. China this compound CAS No.: 610-37-7 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]

- 9. prepchem.com [prepchem.com]

An In-depth Technical Guide to the Solubility of 5-Hydroxy-2-nitrobenzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Hydroxy-2-nitrobenzoic acid in organic solvents. Due to a lack of readily available quantitative data in publicly accessible literature, this document focuses on providing a robust experimental framework for researchers to determine these solubility profiles in their own laboratories. Understanding the solubility of this compound is critical for a range of applications, including synthesis, purification, formulation development, and analytical method design.

Physicochemical Properties of this compound

This compound is a substituted aromatic carboxylic acid. Its chemical structure, featuring a hydroxyl group, a nitro group, and a carboxylic acid moiety, dictates its solubility behavior. The presence of polar functional groups capable of hydrogen bonding suggests that it will exhibit some solubility in polar organic solvents. However, the aromatic ring contributes to its nonpolar character, which may limit its solubility in highly polar or very nonpolar solvents. The interplay of these structural features makes experimental determination of solubility essential.

Quantitative Solubility Data

A comprehensive search of scientific databases and chemical literature did not yield specific quantitative solubility data for this compound in common organic solvents such as methanol, ethanol, acetone, or ethyl acetate. The following table is provided as a template for researchers to populate with their own experimentally determined data.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination |

| Methanol | ||||

| Ethanol | ||||

| Acetone | ||||

| Ethyl Acetate | ||||

| Other |

Note: When determining and reporting solubility, it is crucial to specify the temperature, as solubility is a temperature-dependent property.

Experimental Protocol for Determining Thermodynamic Solubility

The following is a detailed methodology for determining the thermodynamic (equilibrium) solubility of this compound in an organic solvent of interest. This protocol is based on the widely accepted shake-flask method.[1][2]

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature orbital shaker or water bath

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

A validated analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

-

To each vial, add a known volume of the selected organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach thermodynamic equilibrium. It is advisable to conduct a preliminary experiment to determine the time required to reach a stable concentration.

-

-

Phase Separation:

-

After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed for a sufficient time for the excess solid to settle.

-

For finer particles, centrifugation of the vials can be employed to ensure a clear separation of the solid and liquid phases.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles that could lead to an overestimation of solubility.

-

-

Quantification:

-

Accurately weigh the filtered solution.

-

Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is completely removed, weigh the vial containing the dried solute. The difference in weight will give the mass of the dissolved this compound.

-

Alternatively, the concentration of the filtered solution can be determined using a validated analytical method such as HPLC-UV or UV-Vis spectroscopy. This requires the preparation of a calibration curve with standard solutions of known concentrations.

-

3.3. Data Analysis and Reporting

-

Calculate the solubility in the desired units (e.g., g/100 mL, mol/L).

-

Repeat the experiment at different temperatures to determine the temperature dependence of solubility.

-

The results should be reported as the mean of at least three independent determinations, along with the standard deviation.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the thermodynamic solubility of this compound.

Factors Influencing Solubility

Several factors can influence the solubility of this compound and should be carefully controlled during experimental determination:

-

Temperature: The solubility of solids in liquids generally increases with temperature.

-

Solvent Polarity: The "like dissolves like" principle suggests that this compound will be more soluble in solvents with similar polarity.

-

Purity of Solute and Solvent: Impurities can affect the measured solubility.

-

Crystalline Form (Polymorphism): Different crystalline forms of a compound can have different solubilities. It is important to characterize the solid phase before and after the solubility experiment.

By following the detailed experimental protocol outlined in this guide, researchers can generate reliable and accurate solubility data for this compound in various organic solvents. This information is invaluable for the effective design and optimization of processes in chemical research and drug development.

References

A Technical Guide to the Spectroscopic Profile of 5-Hydroxy-2-nitrobenzoic Acid

Introduction

5-Hydroxy-2-nitrobenzoic acid (CAS No: 610-37-7) is an important organic intermediate used in the synthesis of various pharmaceuticals and other fine chemicals.[1][2] Its chemical structure, featuring a benzene ring substituted with a carboxylic acid, a hydroxyl group, and a nitro group, gives rise to a unique spectroscopic profile.[3] Accurate characterization using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is crucial for confirming its identity, purity, and structure in research and development settings. This guide provides a detailed overview of the spectroscopic data and analytical protocols for this compound, intended for researchers, scientists, and professionals in drug development.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound. The data is summarized in structured tables for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

The proton NMR spectrum is expected to show signals for the three aromatic protons and the two acidic protons (carboxylic and phenolic). The electron-withdrawing nitro and carboxylic acid groups will generally shift the aromatic protons downfield.

| Predicted Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~11.0 - 13.0 | Broad Singlet | 1H, -COOH |

| ~9.0 - 10.5 | Broad Singlet | 1H, Ar-OH |

| ~8.10 | Doublet (d) | 1H, H-3 |

| ~7.45 | Doublet of Doublets (dd) | 1H, H-4 |

| ~7.25 | Doublet (d) | 1H, H-6 |

¹³C NMR (Predicted)

The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule.

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~168.5 | C=O (Carboxylic Acid) |

| ~158.0 | C-5 |

| ~141.0 | C-2 |

| ~129.5 | C-1 |

| ~125.0 | C-3 |

| ~120.0 | C-4 |

| ~115.0 | C-6 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by absorption bands corresponding to its key functional groups. The presence of both a carboxylic acid and a phenolic hydroxyl group leads to a very broad O-H stretching band due to extensive hydrogen bonding.[4]

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 2500 (very broad) | O-H Stretch | Carboxylic Acid & Phenolic -OH |

| 3100 - 3000 | C-H Stretch | Aromatic |

| 1710 - 1680 | C=O Stretch | Carboxylic Acid |

| 1610, 1470 | C=C Stretch | Aromatic |

| 1530, 1350 | N-O Asymmetric & Symmetric Stretch | Nitro Group (NO₂) |

| 1320 - 1210 | C-O Stretch | Carboxylic Acid / Phenol |

| 920 (broad) | O-H Bend | Carboxylic Acid Dimer |

Mass Spectrometry (MS)

Mass spectrometry data obtained through Gas Chromatography-Mass Spectrometry (GC-MS) provides information on the molecular weight and fragmentation pattern of the compound.

| m/z (mass-to-charge ratio) | Relative Intensity | Proposed Fragment Ion | Fragment Lost |

| 183 | High | [M]⁺ | - |

| 153 | High | [M - NO]⁺ or [M - CH₂O]⁺ | NO or CH₂O |

| 137 | Moderate | [M - NO₂]⁺ | NO₂ |

| 63 | High | [C₅H₃]⁺ | C₂H₂O₅N |

The molecular ion peak [M]⁺ is observed at an m/z of 183, corresponding to the molecular weight of this compound (C₇H₅NO₅).[5] The fragmentation is complex, but key losses include the nitro group (NO₂) and parts of the carboxylic acid function.[6]

Experimental Protocols

Detailed methodologies are essential for the reproducible acquisition of high-quality spectroscopic data.

1. NMR Spectroscopy

This protocol outlines a general procedure for acquiring ¹H and ¹³C NMR spectra of this compound.

-

Sample Preparation:

-

Weigh 10-20 mg of the compound for ¹H NMR or 50-75 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent, such as DMSO-d₆, in a clean, dry NMR tube. DMSO-d₆ is often preferred for carboxylic acids due to its ability to dissolve polar compounds and the fact that acidic protons are often clearly observed.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[7]

-

-

Instrumentation and Acquisition:

-

Use a 400 MHz (or higher) NMR spectrometer.

-

Acquire the ¹H NMR spectrum, ensuring a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H spectrum.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

-

2. Attenuated Total Reflectance (ATR) IR Spectroscopy

ATR-IR is a convenient technique for solid samples, requiring minimal preparation.

-

Sample Preparation:

-

Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the center of the ATR crystal.

-

-

Instrumentation and Acquisition:

-

Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Acquire a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Apply pressure to the sample using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

The instrument software will perform the Fourier transform and background subtraction.

-

If necessary, an ATR correction can be applied to the spectrum to make it appear more like a traditional transmission spectrum.

-

3. Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, derivatization is often required for polar, non-volatile compounds like carboxylic acids to improve their thermal stability and chromatographic behavior. Methylation to form the corresponding ester is a common approach.

-

Sample Preparation (Derivatization):

-

Dissolve a small amount (~1 mg) of this compound in a suitable solvent (e.g., methanol).

-

Add a methylating agent (e.g., diazomethane solution or methanolic HCl) and allow the reaction to proceed.

-

Quench any excess reagent and dilute the sample to an appropriate concentration (~100 µg/mL) with a suitable solvent like ethyl acetate.

-

-

Instrumentation and Acquisition:

-

Use a GC-MS system equipped with a capillary column suitable for aromatic compounds (e.g., a 5% phenyl-polysiloxane phase).

-

Set the injector temperature to ~250°C and the transfer line temperature to ~280°C.

-

Use a temperature program for the GC oven, for example, starting at 100°C, holding for 2 minutes, then ramping at 10°C/min to 280°C.

-

The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 40-500.

-

-

Data Processing:

-

Identify the chromatographic peak corresponding to the derivatized analyte.

-

Analyze the mass spectrum of this peak, identifying the molecular ion and key fragment ions.

-

Compare the obtained spectrum with spectral libraries for identification.

-

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

The spectroscopic data of this compound provides a definitive fingerprint for its structural confirmation. The ¹H and ¹³C NMR spectra, although currently based on prediction, offer a detailed map of the carbon-hydrogen framework. The infrared spectrum clearly indicates the presence of the key carboxylic acid, hydroxyl, and nitro functional groups, while mass spectrometry confirms the molecular weight and provides insight into its fragmentation pathways. The experimental protocols outlined in this guide provide a robust framework for obtaining high-quality, reproducible data, which is essential for the stringent requirements of chemical research and pharmaceutical development.

References

- 1. This compound CAS#: 610-37-7 [m.chemicalbook.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. CAS 610-37-7: this compound | CymitQuimica [cymitquimica.com]

- 4. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. This compound | C7H5NO5 | CID 11882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. rsc.org [rsc.org]

A Technical Guide to the Regioselective Synthesis of 5-Hydroxy-2-nitrobenzoic Acid from 3-Hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a reliable and regioselective method for the synthesis of 5-Hydroxy-2-nitrobenzoic acid, a valuable building block in pharmaceutical and chemical industries. The synthesis commences from the readily available starting material, 3-hydroxybenzoic acid, and employs a copper(II) nitrate-mediated nitration reaction to achieve high yields of the desired product. This document outlines the reaction mechanism, a detailed experimental protocol, and key characterization data.

Introduction and Reaction Overview

The synthesis of this compound from 3-hydroxybenzoic acid involves an electrophilic aromatic substitution reaction, specifically, nitration. The key challenge in the nitration of substituted benzoic acids is controlling the regioselectivity to obtain the desired isomer. In the case of 3-hydroxybenzoic acid, the hydroxyl (-OH) group is an activating, ortho-, para- directing group, while the carboxylic acid (-COOH) group is a deactivating, meta- directing group. The strategic use of a copper(II) nitrate reagent system allows for the selective introduction of the nitro group at the C-2 position, ortho to the hydroxyl group and meta to the carboxylic acid group.

Reaction Mechanism and Regioselectivity

The nitration of 3-hydroxybenzoic acid proceeds via the formation of a nitronium ion (NO₂⁺) as the electrophile. In the presence of copper(II) nitrate, the generation of the nitronium ion is facilitated. The regioselectivity of the reaction is governed by the directing effects of the two substituents on the benzene ring:

-

Hydroxyl Group (-OH): As a strongly activating group, it directs the incoming electrophile to the ortho and para positions (C-2, C-4, and C-6). The lone pairs on the oxygen atom can be delocalized into the ring, stabilizing the arenium ion intermediates formed during ortho and para attack.

-

Carboxylic Acid Group (-COOH): As a deactivating group, it directs the incoming electrophile to the meta position (C-5). It withdraws electron density from the ring, making it less reactive towards electrophilic attack, particularly at the ortho and para positions.

The observed regioselectivity for the formation of this compound indicates that the directing effect of the powerful activating hydroxyl group dominates, favoring substitution at one of its ortho positions (C-2 or C-6). The steric hindrance from the adjacent carboxylic acid group may influence the preference for the C-2 position. The use of a copper catalyst is crucial in promoting this regioselective outcome.

Experimental Protocol

This section details the experimental procedure for the synthesis of this compound from 3-hydroxybenzoic acid using a copper(II) nitrate-mediated reaction.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) |

| 3-Hydroxybenzoic acid | 138.12 |

| Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O) | 241.60 |

| Tetrahydrofuran (THF) | 72.11 |

| Ethyl acetate (EtOAc) | 88.11 |

| Brine (saturated NaCl solution) | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 |

Procedure

A general experimental procedure for the nitration of phenols using copper(II) nitrate trihydrate has been reported with a yield of 70% for the synthesis of this compound from 3-hydroxybenzoic acid.[1] The following protocol is based on this method.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 3-hydroxybenzoic acid (1.0 eq) and copper(II) nitrate trihydrate (1.5 eq) in tetrahydrofuran (THF).

-

Reaction: Stir the mixture magnetically at 60°C or at reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, remove the solvent under reduced pressure.

-

Extraction: Extract the residue with ethyl acetate (3 x 30 mL).

-

Washing: Combine the organic layers and wash with brine (5 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) and then concentrate it under vacuum to obtain the crude product.

-

Purification: Purify the crude residue by column chromatography to afford the final product, this compound.[1] The reported yield for this regioselective reaction is in the range of 67-90%.[1]

Quantitative Data

The following table summarizes the key quantitative data for the starting material and the final product.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Yield (%) |

| 3-Hydroxybenzoic acid | C₇H₆O₃ | 138.12 | 201-204 | - |

| This compound | C₇H₅NO₅ | 183.12 | 164-166 | 67-90[1] |

Spectroscopic Data for this compound

Characterization of the final product is crucial to confirm its identity and purity. The following are expected spectroscopic data for this compound.

| Spectroscopic Technique | Key Features |

| ¹H NMR | Aromatic protons with characteristic splitting patterns, signals for the hydroxyl and carboxylic acid protons. |

| ¹³C NMR | Resonances for the seven carbon atoms, including the carboxyl carbon, and carbons attached to the hydroxyl and nitro groups. |

| IR (Infrared Spectroscopy) | Characteristic absorption bands for O-H (hydroxyl and carboxylic acid), C=O (carboxylic acid), N-O (nitro group), and C=C (aromatic ring) stretching vibrations. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the product (183.12 g/mol ). |

Visualizations

Reaction Pathway

Caption: Synthesis of this compound from 3-hydroxybenzoic acid.

Experimental Workflow

Caption: Step-by-step workflow for the synthesis and purification.

Conclusion

The synthesis of this compound from 3-hydroxybenzoic acid can be achieved with high regioselectivity and good yields through a copper(II) nitrate-mediated nitration in tetrahydrofuran. This method provides a practical and efficient route to this important chemical intermediate. The detailed protocol and accompanying data in this guide are intended to support researchers and professionals in the successful implementation of this synthesis. Further optimization of reaction conditions may lead to even higher yields and purity.

References

An In-depth Technical Guide to 5-Hydroxy-2-nitrobenzoic Acid: Molecular Structure, Functional Groups, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Hydroxy-2-nitrobenzoic acid, a key organic compound with applications in organic synthesis and as an intermediate in the production of dyes and pharmaceuticals. This document details its molecular structure, functional groups, and physicochemical properties. Furthermore, it offers in-depth experimental protocols for its synthesis, spectroscopic characterization (FTIR, NMR, Mass Spectrometry), and a key biological activity assay, providing a valuable resource for researchers in chemistry and drug development.

Molecular Structure and Functional Groups

This compound (IUPAC name: this compound) is an aromatic organic compound built upon a benzene ring.[1][2] Its structure is characterized by the presence of three key functional groups that dictate its chemical properties and reactivity: a carboxylic acid group (-COOH), a hydroxyl group (-OH), and a nitro group (-NO2).[1] The specific arrangement of these groups on the benzene ring confers unique reactivity to the molecule, making it a versatile intermediate in organic synthesis.[3]

The presence of both the hydroxyl and nitro groups influences the acidity of the carboxylic acid.[1] The nitro group, being a strong electron-withdrawing group, increases the acidity of the carboxylic acid and the phenolic hydroxyl group. The molecule's structure also allows for intramolecular and intermolecular hydrogen bonding, which significantly affects its physical properties such as melting and boiling points.[1]

Caption: Molecular structure of this compound with functional groups.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, application in reactions, and for its characterization.

| Property | Value | Reference |

| Chemical Formula | C₇H₅NO₅ | [1][4] |

| Molecular Weight | 183.12 g/mol | [1][4] |

| IUPAC Name | This compound | [1][2] |

| Synonyms | 3-Carboxy-4-nitrophenol, Benzoic acid, 5-hydroxy-2-nitro- | [1] |

| CAS Number | 610-37-7 | [1] |

| Appearance | Yellow crystalline solid | [1] |

| Melting Point | 170-171 °C | [4] |

| Boiling Point | 455 °C at 760 mmHg | [4] |

| Density | 1.631 g/cm³ | [4] |

| Solubility | Soluble in polar solvents like water and alcohols. | [1] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of this compound.

Synthesis of this compound

A common and efficient method for the synthesis of this compound is from 5-chloro-2-nitrobenzoic acid.

Materials:

-

5-chloro-2-nitrobenzoic acid

-

15% aqueous sodium hydroxide (NaOH) solution

-

Dilute hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask with reflux condenser

-

Stirring apparatus

-

pH meter or pH paper

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 5-chloro-2-nitrobenzoic acid in a 15% aqueous sodium hydroxide solution.

-

Heat the mixture to reflux under a nitrogen atmosphere and maintain the reflux with stirring for 72 hours.

-

After the reaction is complete, cool the reaction mixture to room temperature.

-

Carefully adjust the pH of the solution to 1.0 using dilute hydrochloric acid.

-

Transfer the acidified solution to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous solution).

-

Combine the organic extracts and dry them over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield this compound.

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

Objective: To identify the characteristic functional groups present in this compound.

Instrumentation:

-

Bruker Tensor 27 FT-IR spectrometer or equivalent.

-

KBr press.

Procedure:

-

Prepare a KBr pellet of the sample. Mix a small amount of finely ground this compound with dry potassium bromide (KBr) in a mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a KBr press.

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Analyze the spectrum for characteristic absorption bands corresponding to the O-H (hydroxyl and carboxylic acid), C=O (carboxylic acid), N-O (nitro group), and aromatic C-H and C=C bonds.

Objective: To elucidate the carbon-hydrogen framework of the molecule.

Instrumentation:

-

400 MHz NMR spectrometer (e.g., Bruker Avance-400).

-

NMR tubes.

Procedure for ¹H and ¹³C NMR:

-

Dissolve a sample of this compound in a suitable deuterated solvent, such as DMSO-d₆.

-

Transfer the solution to an NMR tube.

-

Acquire the ¹H and ¹³C NMR spectra at room temperature.

-

Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Process and analyze the spectra to assign the chemical shifts, multiplicities, and coupling constants of the protons and the chemical shifts of the carbon atoms in the molecule.

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation:

-

A mass spectrometer, for instance, one coupled with a gas chromatograph (GC-MS) or a liquid chromatograph (LC-MS).

General Procedure for LC-MS:

-

Prepare a dilute solution of this compound in a suitable solvent compatible with the mobile phase (e.g., a mixture of acetonitrile and water).

-

Inject the sample into the LC-MS system equipped with a C18 reversed-phase column.

-

Use a suitable mobile phase, such as a gradient of acetonitrile in water with a small amount of formic acid.

-

Ionize the sample using an appropriate technique, such as electrospray ionization (ESI) in negative ion mode.

-

Acquire the mass spectrum and analyze the molecular ion peak [M-H]⁻ and any fragmentation patterns.

Biological Activity: Enzyme Inhibition Assay

This compound has been shown to inhibit the activity of wild type-bovine low Mr protein tyrosine phosphatase. The following is a generalized protocol to determine the inhibitory effect of this compound on protein tyrosine phosphatase activity.

Materials:

-

Bovine low Mr protein tyrosine phosphatase

-

This compound (test inhibitor)

-

A suitable substrate (e.g., p-nitrophenyl phosphate - pNPP)

-

Assay buffer (e.g., a buffer at a physiological pH containing a reducing agent)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the inhibitor stock solution in the assay buffer.

-

In a 96-well microplate, add the enzyme solution to each well.

-

Add the different concentrations of the inhibitor to the respective wells. Include a control with no inhibitor.

-

Pre-incubate the enzyme with the inhibitor for a specific period at a controlled temperature.

-

Initiate the enzymatic reaction by adding the substrate (e.g., pNPP) to all wells.

-

Monitor the formation of the product (p-nitrophenol from pNPP) by measuring the absorbance at a specific wavelength (e.g., 405 nm) over time using a microplate reader.

-

Calculate the rate of the reaction for each inhibitor concentration.

-

Determine the percentage of inhibition for each concentration and calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Caption: Workflow for the protein tyrosine phosphatase inhibition assay.

References

An In-Depth Technical Guide to 5-Hydroxy-2-nitrobenzoic Acid: Discovery, History, and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxy-2-nitrobenzoic acid, a key intermediate in organic synthesis, has a rich history intertwined with the development of aromatic chemistry in the 19th century. This technical guide provides a comprehensive overview of its discovery, historical synthesis, modern preparation methods, and detailed physicochemical and biological properties. The information is curated to support researchers and professionals in chemistry and drug development in understanding and utilizing this versatile compound.

Discovery and Historical Context

The discovery of this compound is rooted in the pioneering work on the nitration of aromatic compounds in the mid-19th century. While a definitive singular "discovery" is not clearly documented, early reports in prominent chemical journals of the era lay the foundation for its synthesis and characterization.

Initial explorations into the nitration of salicylic acid and its derivatives by chemists laid the groundwork for the eventual synthesis of its various isomers. The Beilstein Handbook, a comprehensive database of organic compounds, references the work of Schmitt and Glutz in the Berichte der Deutschen Chemischen Gesellschaft in 1869 and Griess in the same journal in 1874 as significant early contributions to the understanding of nitrosalicylic acids.[1][2][3][4] These early investigations were crucial in establishing the fundamental chemistry of electrophilic aromatic substitution on phenolic compounds.

The historical synthesis of this compound and its isomers was often achieved through the direct nitration of hydroxybenzoic acids using nitrating agents such as nitric acid, sometimes in the presence of sulfuric acid. These early methods, while foundational, often resulted in mixtures of isomers and byproducts, necessitating meticulous purification techniques.

Physicochemical Properties

This compound is a crystalline solid, typically appearing as a white to yellow or green powder.[5][6] Its chemical structure, featuring a carboxylic acid, a hydroxyl group, and a nitro group on a benzene ring, imparts a unique set of physical and chemical properties.

| Property | Value | Reference |

| Molecular Formula | C₇H₅NO₅ | [7][8] |

| Molecular Weight | 183.12 g/mol | [5][8] |

| Melting Point | 170-171 °C | [5] |

| Boiling Point (Predicted) | 455.0 ± 40.0 °C | [5] |

| Density | 1.631 g/cm³ | [5] |

| pKa (Predicted) | 2.06 ± 0.25 | [5] |

| CAS Number | 610-37-7 | [7] |

| Beilstein Reference | 4-10-00-00338 | [8] |

Solubility

The solubility of this compound is influenced by the polarity of the solvent. It is generally soluble in polar organic solvents.

| Solvent | Solubility | Reference |

| Water | Soluble | [7] |

| Alcohols | Soluble | [7] |

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. Key peaks include those for the O-H stretch of the carboxylic acid and phenol, the C=O stretch of the carboxylic acid, and the N-O stretches of the nitro group.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms on the aromatic ring. The chemical shifts and coupling patterns are indicative of the substitution pattern.

Detailed peak lists and assigned spectra are available in specialized databases and are recommended for definitive identification.

Synthesis and Experimental Protocols

While historical methods relied on direct nitration, modern synthetic routes offer improved yields and purity. A common and efficient method involves the hydrolysis of 5-chloro-2-nitrobenzoic acid.

General Procedure for Synthesis from 5-Chloro-2-nitrobenzoic Acid

This protocol outlines a typical laboratory-scale synthesis of this compound.

Materials:

-

5-Chloro-2-nitrobenzoic acid

-

15% aqueous sodium hydroxide solution

-

Dilute hydrochloric acid

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 5-chloro-2-nitrobenzoic acid (0.159 mol) in a 15% aqueous sodium hydroxide solution.[9]

-

Reflux the reaction mixture under a nitrogen atmosphere for 72 hours.[9]

-

After cooling, adjust the pH of the solution to 1.0 using dilute hydrochloric acid.[9]

-

Extract the product into ethyl acetate.[9]

-

Combine the organic extracts and dry over anhydrous sodium sulfate.[9]

-

Remove the solvent under reduced pressure to yield this compound.[9]

This method has been reported to produce the target compound in high yield (approximately 96.5%).[9]

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound from 5-chloro-2-nitrobenzoic acid.

Biological Activity and Signaling Pathways

This compound has been shown to exhibit biological activity, notably as an inhibitor of wild type-bovine low molecular weight protein tyrosine phosphatase (PTP).[5][9] PTPs are a group of enzymes that play a critical role in cellular signaling by dephosphorylating tyrosine residues on proteins. The inhibition of these enzymes can have significant effects on various cellular processes.

The broader class of hydroxybenzoic acids is known for a range of biological activities, including anti-inflammatory and antioxidant effects.[10] Some of these related compounds are known to interact with signaling pathways such as the Nrf2 pathway, which is involved in the cellular response to oxidative stress.[11] While the direct involvement of this compound in the Nrf2 pathway has not been explicitly detailed in the reviewed literature, its structural similarity to other active hydroxybenzoic acids suggests this as a potential area for further investigation.

Protein Tyrosine Phosphatase Inhibition

The inhibitory action of this compound on protein tyrosine phosphatase suggests its potential as a modulator of signaling pathways that are regulated by tyrosine phosphorylation. These pathways are often implicated in cell growth, differentiation, and metabolism.

The following diagram illustrates the general concept of PTP inhibition.

Applications and Future Directions

This compound serves as a valuable building block in organic synthesis, particularly in the preparation of pharmaceuticals and other fine chemicals.[7][12] Its functional groups allow for a variety of chemical transformations, making it a versatile intermediate.

Given its demonstrated biological activity as a PTP inhibitor, further research into its mechanism of action and its effects on specific signaling pathways is warranted. Investigating its potential as an antioxidant or anti-inflammatory agent, based on the activities of related compounds, could also open new avenues for its application in drug discovery and development. The exploration of its role in modulating pathways like the Nrf2 system could be a particularly fruitful area of future research.

References

- 1. upload.wikimedia.org [upload.wikimedia.org]

- 2. Full text of "Chemistry of the organic dye-stuffs" [archive.org]

- 3. Full text of "The Aromatic Diazo-compounds And Their Technical Applications" [archive.org]

- 4. scribd.com [scribd.com]

- 5. This compound CAS#: 610-37-7 [m.chemicalbook.com]

- 6. This compound | 610-37-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. CAS 610-37-7: this compound | CymitQuimica [cymitquimica.com]

- 8. This compound | C7H5NO5 | CID 11882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | 610-37-7 [chemicalbook.com]

- 10. globalresearchonline.net [globalresearchonline.net]

- 11. Hydroxybenzoic acid isomers and the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nbinno.com [nbinno.com]

Theoretical Examination of 5-Hydroxy-2-nitrobenzoic Acid: A Technical Guide for Drug Discovery Professionals

Introduction

5-Hydroxy-2-nitrobenzoic acid is a multifaceted organic compound with significant potential in medicinal chemistry and drug development. Its unique molecular architecture, featuring a benzoic acid core substituted with both an electron-donating hydroxyl group and an electron-withdrawing nitro group, gives rise to a distinct electronic and chemical profile. This guide provides a comprehensive overview of the theoretical studies on this compound, offering insights into its structural, electronic, and reactive properties. The information presented herein is intended to support researchers, scientists, and drug development professionals in harnessing the therapeutic potential of this promising molecule. While direct, in-depth theoretical studies on this compound are limited, this guide synthesizes available data on analogous compounds and outlines established computational methodologies for its characterization.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its application in drug design and development. These properties, summarized in Table 1, influence its solubility, membrane permeability, and overall pharmacokinetic profile.

| Property | Value | Source |

| Molecular Formula | C₇H₅NO₅ | [1] |

| Molecular Weight | 183.12 g/mol | [1] |

| CAS Number | 610-37-7 | [1] |

| Melting Point | 170-171 °C | [2] |

| Appearance | White to yellow to green powder/crystal | |

| SMILES | C1=CC(=C(C=C1O)C(=O)O)--INVALID-LINK--[O-] | [1] |

| InChI | InChI=1S/C7H5NO5/c9-4-1-2-6(8(12)13)5(3-4)7(10)11/h1-3,9H,(H,10,11) | [1] |

Theoretical Modeling and Computational Methodology

The theoretical investigation of this compound's molecular and electronic properties is predominantly carried out using Density Functional Theory (DFT), a robust computational method that offers a good balance between accuracy and computational cost.

Experimental Protocols

Geometry Optimization: The initial step in the theoretical analysis involves determining the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization calculations. A common and reliable method for this is the B3LYP functional with a 6-311++G(d,p) basis set. The starting geometry for the calculation can be derived from the crystal structure of similar molecules, such as 5-hydroxy-2-nitrobenzaldehyde[3], followed by energy minimization.

Vibrational Frequency Analysis: Subsequent to geometry optimization, vibrational frequency calculations are performed at the same level of theory. These calculations serve two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. The calculated vibrational modes can be assigned to specific molecular motions, such as stretching, bending, and torsional vibrations of the functional groups.

Electronic Property Calculations: Key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also calculated using DFT. The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and electronic transitions.

Data Presentation

The following tables summarize the kind of quantitative data that would be obtained from the theoretical calculations described above. The values presented are illustrative and based on typical results for structurally related hydroxybenzoic and nitrobenzoic acids.

Table 2: Calculated Geometrical Parameters (Optimized with B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | C-C (aromatic) | 1.38 - 1.41 |

| C-O (hydroxyl) | ~1.36 | |

| C-N (nitro) | ~1.48 | |

| N-O (nitro) | ~1.22 | |

| C-C (carboxyl) | ~1.50 | |

| C=O (carboxyl) | ~1.21 | |

| C-O (carboxyl) | ~1.35 | |

| Bond Angles (°) | C-C-C (aromatic) | 118 - 122 |

| C-C-O (hydroxyl) | ~119 | |

| C-C-N (nitro) | ~118 | |

| O-N-O (nitro) | ~124 | |

| C-C-C (carboxyl) | ~120 | |

| O-C=O (carboxyl) | ~125 | |

| C-C-O (carboxyl) | ~115 |

Table 3: Calculated Vibrational Frequencies (B3LYP/6-311++G(d,p))

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| O-H stretch | Hydroxyl | ~3500 (intramolecular H-bond) |

| C-H stretch (aromatic) | Aromatic Ring | 3000 - 3100 |

| C=O stretch | Carboxylic Acid | ~1700 |

| N-O asymmetric stretch | Nitro Group | ~1530 |

| C-C stretch (aromatic) | Aromatic Ring | 1400 - 1600 |

| N-O symmetric stretch | Nitro Group | ~1350 |

| C-O stretch | Hydroxyl, Carboxylic Acid | 1200 - 1300 |

Table 4: Calculated Electronic Properties (B3LYP/6-311++G(d,p))

| Property | Predicted Value (eV) |

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -2.0 to -3.0 |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 |

Mandatory Visualizations

Logical Workflow for Theoretical Analysis

The following diagram illustrates the typical workflow for the theoretical investigation of this compound.

Caption: A flowchart outlining the key steps in the computational analysis of this compound.

Potential Biological Activity and Signaling Pathway

Derivatives of benzoic acid have been shown to exhibit a range of biological activities, including antimicrobial and antioxidant effects[2][4]. Of particular interest to drug development professionals is the potential for this compound to act as an inhibitor of protein-tyrosine phosphatases (PTPs). PTPs are a family of enzymes that play a crucial role in cellular signaling by dephosphorylating tyrosine residues on proteins. Dysregulation of PTP activity is implicated in numerous diseases, including cancer and autoimmune disorders. While there is no direct evidence of this compound inhibiting a specific PTP, its structural features are consistent with those of known PTP inhibitors.

Hypothetical Signaling Pathway Inhibition

The diagram below illustrates a generalized PTP-mediated signaling pathway and the potential point of inhibition by this compound.

Caption: A diagram illustrating the potential role of this compound as a PTP inhibitor.

Conclusion

This technical guide provides a framework for the theoretical investigation of this compound, a molecule with considerable promise for therapeutic applications. By employing established computational methodologies such as Density Functional Theory, researchers can gain valuable insights into its structural, vibrational, and electronic properties. This information, coupled with an understanding of its potential to modulate key signaling pathways, such as those regulated by protein-tyrosine phosphatases, can accelerate the design and development of novel therapeutics. Further experimental validation of the theoretical predictions outlined in this guide is a critical next step in unlocking the full potential of this compound in drug discovery.

References

- 1. This compound | C7H5NO5 | CID 11882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 5-Hydroxy-2-nitrobenzaldehyde | C7H5NO4 | CID 39211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Mesalazine from 5-Hydroxy-2-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesalazine, also known as 5-aminosalicylic acid (5-ASA), is an anti-inflammatory drug widely used in the treatment of inflammatory bowel disease (IBD), including ulcerative colitis and Crohn's disease.[1][2] Its therapeutic effect is primarily localized to the intestinal mucosa, where it is thought to modulate inflammatory pathways.[3][4] One common synthetic route to mesalazine involves the reduction of a nitro group precursor. This document provides detailed protocols for the synthesis of mesalazine starting from 5-Hydroxy-2-nitrobenzoic acid. The primary transformation is the reduction of the nitro group to an amine.

Chemical Reaction Pathway

The synthesis of mesalazine from this compound is a single-step reduction reaction.

Caption: Chemical synthesis pathway of Mesalazine.

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of mesalazine from this compound, based on a literature procedure.

| Parameter | Value | Reference |

| Starting Material | This compound | [5] |

| Catalyst | Raney Ni | [5] |

| Solvent | Water | [5] |

| Temperature | 60°C | [5] |

| Hydrogen Pressure | 3-4 MPa | [5] |

| Reaction Time | 6 hours | [5] |

| Crude Product Yield | 99% | [5] |

| Crude Product Purity | 99.78% | [5] |

Experimental Protocols

This section provides a detailed protocol for the synthesis of mesalazine via the reduction of this compound.

Protocol 1: Catalytic Hydrogenation using Raney Nickel

This protocol is adapted from a patented industrial process.[5]

Materials:

-

This compound

-

Sodium carbonate

-

Raney Nickel (as a 10% aqueous slurry)

-

Diatomite

-

5% Sodium hydroxide solution

-

Hydrochloric acid

-

Water

Equipment:

-

Hydrogenation reactor (autoclave)

-

Stirrer

-

Filtration apparatus

-

pH meter

-

Standard laboratory glassware

Procedure:

-

Preparation of the Reaction Mixture:

-

In a 100 L reactor, dissolve 3.26 kg of sodium carbonate in 64 L of water with stirring until fully dissolved.

-

Slowly add 8 kg of this compound to the sodium carbonate solution. Maintain the pH of the mixture between 8 and 10.

-

To this system, add an aqueous slurry of Raney Nickel (1.6 L of 10% Raney Ni in 16 L of water).

-

-

Hydrogenation:

-

Seal the reactor and purge with hydrogen gas.

-

Heat the reaction mixture to 60°C and pressurize with hydrogen to 3-4 MPa.

-

Maintain these conditions with vigorous stirring for 6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

-

Work-up and Isolation:

-

Once the reaction is complete (as indicated by TLC), cool the reactor to room temperature and carefully vent the hydrogen gas.

-

Add 26 L of 5% sodium hydroxide solution and continue stirring for 30 minutes.

-

Filter the mixture through a bed of diatomite to remove the catalyst. Wash the filter cake with 16 L of water. The catalyst can be recovered.

-

Transfer the filtrate (mother liquor) to a clean vessel.

-

Adjust the pH of the mother liquor to 2.5-3.0 by slowly adding 16.5 L of hydrochloric acid.

-

Stir the mixture for 1 hour to allow for crystallization.

-

Filter the resulting precipitate and wash the filter cake with 8 L of water to obtain the crude product.

-

-

Drying:

-

Dry the crude product to obtain mesalazine.

-

Experimental Workflow

The following diagram illustrates the workflow for the synthesis and purification of mesalazine.

Caption: Workflow for Mesalazine Synthesis.

Alternative Synthetic Considerations

While the primary focus of this document is the reduction of this compound, it is noteworthy that this starting material is often synthesized from 2-chloro-5-nitrobenzoic acid.[5][6][7] This initial step typically involves nucleophilic aromatic substitution using a hydroxide source, such as potassium hydroxide, in an aqueous solution at elevated temperatures.[6][7] For large-scale production, a one-pot method converting 2-chloro-5-nitrobenzoic acid directly to mesalazine without isolating the intermediate has also been described, utilizing a palladium on carbon (Pd/C) catalyst for the reduction step.[6]

Safety Precautions

-

Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. The hydrogenation step must be carried out in a well-ventilated area using appropriate high-pressure equipment. Ensure the system is properly purged to remove all air before introducing hydrogen.

-

Raney Nickel: Raney Nickel is pyrophoric and may ignite if allowed to dry in the air. It should always be handled as a slurry in water.

-

Acids and Bases: Handle sodium hydroxide and hydrochloric acid with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. These reagents are corrosive.

-

General Handling: Standard laboratory safety practices should be followed at all times.

References

- 1. sciencetechindonesia.com [sciencetechindonesia.com]

- 2. Synthesis and evaluation of a prodrug of 5-aminosalicylic acid for the treatment of ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Review article: mode of action and delivery of 5-aminosalicylic acid - new evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Five-Aminosalicylic Acid: An Update for the Reappraisal of an Old Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN107778189A - A kind of mesalazine industrialized process for preparing - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Bot Verification [rasayanjournal.co.in]

Application Notes and Protocols: 5-Hydroxy-2-nitrobenzoic Acid as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 5-Hydroxy-2-nitrobenzoic acid as a fundamental building block in organic synthesis. Its unique trifunctional nature, featuring hydroxyl, nitro, and carboxylic acid moieties on a benzene ring, offers a versatile platform for the synthesis of a wide array of complex molecules, including key pharmaceutical intermediates and dye molecules.

Overview of Applications

This compound is a valuable starting material in medicinal chemistry and materials science. The strategic positioning of its functional groups allows for selective transformations, enabling the construction of diverse molecular architectures. Key applications include:

-

Synthesis of Mesalamine (5-Aminosalicylic Acid): The nitro group can be selectively reduced to an amine, yielding Mesalamine, a potent anti-inflammatory agent used in the treatment of inflammatory bowel disease.

-

Precursor to Benzofuran Derivatives: The hydroxyl and carboxylic acid groups can be manipulated to facilitate the construction of the benzofuran ring system, a common scaffold in many biologically active compounds, including the antiarrhythmic drug dronedarone.

-

Synthesis of Azo Dyes: The amino derivative of this compound can be diazotized and coupled with various aromatic compounds to produce a range of azo dyes with potential applications as colorants and analytical reagents.

-

Scaffold for Enzyme Inhibitors: The benzoic acid framework is a common feature in many enzyme inhibitors. Derivatives of this compound are potential candidates for the development of novel inhibitors for enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX).

Experimental Protocols

The following sections provide detailed, step-by-step protocols for key synthetic transformations using this compound.

2.1. Synthesis of 5-Amino-2-hydroxybenzoic Acid (Mesalamine)

This protocol details the reduction of the nitro group of this compound to an amine, yielding 5-Amino-2-hydroxybenzoic acid.

Workflow Diagram: